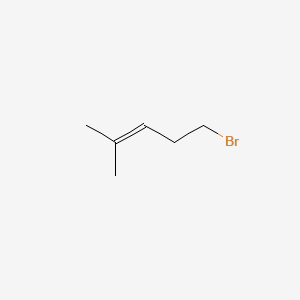

5-Bromo-2-methyl-2-pentene

Description

Significance of Allylic Halides and Branched Alkenes in Organic Synthesis

To understand the utility of 5-Bromo-2-methyl-2-pentene, it is important to first consider the chemical classes to which its structural motifs belong: allylic halides and branched alkenes.

Allylic Halides: An allylic halide is a compound where a halogen atom is bonded to a carbon atom that is adjacent to a carbon-carbon double bond. youtube.com This specific arrangement confers enhanced reactivity compared to simple alkyl halides. quora.com The high reactivity stems from the stability of the intermediates formed during reactions. For instance, in nucleophilic substitution reactions (both SN1 and SN2), the transition states and carbocation intermediates are stabilized by resonance, where the charge or electron density is delocalized across the adjacent double bond. quora.comyoutube.comyoutube.com This delocalization lowers the activation energy of the reaction, making allylic halides excellent substrates for introducing new functional groups. youtube.com

Branched Alkenes: Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are fundamental starting materials in organic synthesis. chemblink.com Branched alkenes, which have alkyl groups attached to the main carbon chain, are crucial for building the complex carbon skeletons found in many natural products and pharmaceuticals. scbt.com The branching can influence the molecule's physical properties and stereochemical outcomes of reactions.

While the prompt refers to allylic halides, this compound is more precisely classified as a homoallylic halide . Its bromine atom is separated from the double bond by two carbon atoms, not one. Its structure, BrCH₂CH₂C(CH₃)=C(CH₃)H, shows the bromine on a primary carbon, which is favorable for SN2 reactions, while the branched, trisubstituted double bond provides a sterically defined, electron-rich site for other transformations. This combination allows for selective reactions at either the halide or the alkene, making it a bifunctional building block.

Overview of Strategic Applications of this compound in Target Molecule Synthesis

The unique structure of this compound makes it a strategic reagent for introducing a five-carbon isoprenoid-like unit into target molecules. It has been employed in the synthesis of various complex organic compounds.

A primary application is in the formation of sesquiterpenoids, a class of terpenes that are major components of many essential oils. sigmaaldrich.comfishersci.calookchem.comacs.org For instance, it was used in the laboratory synthesis of penifulvin A , a sesquiterpenoid that possesses a novel and complex dioxa-fenestrane structure. sigmaaldrich.comacs.org The compound has also been utilized in the preparation of radiolabeled geraniol (B1671447) (specifically, geraniol-3-¹⁴C), a monoterpenoid and a key fragrance and flavor compound. sigmaaldrich.comacs.org

More recently, research has demonstrated its utility in medicinal chemistry. In a 2025 study focused on developing new antimicrobial agents against Klebsiella pneumoniae, this compound was used to synthesize a derivative of a pyridazinone scaffold. This work aimed to simplify the side chain of a more complex natural product, and the resulting molecule, which incorporated the 2-methyl-2-pentene (B165383) group, retained potent antibacterial activity. This highlights the compound's role in generating analogs of bioactive molecules for structure-activity relationship studies.

Historical Context and Evolution of Research Involving this compound

The compound, also known by the common names homoprenyl bromide or prenylmethyl bromide, has been documented in the chemical literature for several decades. sigmaaldrich.comfishersci.ca One of the early mentions of this compound appears in a 1953 publication by Russian chemist Ya. M. Slobodin in the Zhurnal Obshchei Khimii (Journal of General Chemistry). fishersci.ca Further research appeared in a 1964 paper from the Chemical Institute of the National Autonomous University of Mexico. fishersci.ca

The continued presence of this compound in chemical supplier catalogs and its citation in modern synthetic procedures, such as the synthesis of penifulvin A and novel antimicrobials, demonstrates its enduring utility. sigmaaldrich.com Its journey from early academic literature to a commercially available reagent used in the synthesis of complex, biologically active molecules illustrates the lasting value of fundamental chemical building blocks in the evolution of organic chemistry.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol |

| CAS Number | 2270-59-9 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 152-154 °C (lit.) |

| Density | 1.217 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.476 (lit.) |

| Flash Point | 22 °C (71.6 °F) - closed cup |

| Solubility | Slightly miscible with water |

Data sourced from references sigmaaldrich.comfishersci.caacs.orgacs.org

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXURIHDFUQNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177230 | |

| Record name | 5-Bromo-2-methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Bromo-2-methyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2270-59-9 | |

| Record name | 5-Bromo-2-methyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2270-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Pathways of 5 Bromo 2 Methyl 2 Pentene

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The presence of a bromine atom on a primary carbon renders 5-bromo-2-methyl-2-pentene susceptible to nucleophilic substitution reactions. These transformations are fundamental in synthetic organic chemistry for the introduction of a wide array of functional groups.

Exploration of Diverse Nucleophiles and Reaction Conditions

The bromine atom in this compound can be displaced by a variety of nucleophiles. The reaction conditions for these substitutions are typically mild, owing to the primary nature of the alkyl halide. For instance, treatment with aqueous sodium hydroxide (B78521) results in the formation of 5-hydroxy-2-methyl-2-pentene. Similarly, reaction with potassium cyanide in an ethanol (B145695) solvent yields 5-cyano-2-methyl-2-pentene, a nitrile that serves as a valuable intermediate for further functionalization.

Other nucleophiles, such as alkoxides, amines, and thiolates, can also be employed to generate a diverse range of products, including ethers, amines, and thioethers, respectively. The choice of solvent is crucial and can influence the reaction rate and mechanism. Polar aprotic solvents are often favored for bimolecular substitution reactions.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Hydroxide | NaOH (aq) | Water | 5-Hydroxy-2-methyl-2-pentene |

| Cyanide | KCN | Ethanol | 5-Cyano-2-methyl-2-pentene |

| Alkoxide | RONa | ROH (Alcohol) | 5-Alkoxy-2-methyl-2-pentene |

| Amine | RNH₂ | - | N-Alkyl-5-amino-2-methyl-2-pentene |

| Thiolate | RSNa | - | 5-Alkylthio-2-methyl-2-pentene |

Mechanistic Studies of SN1, SN2, and SN2' Pathways

The substitution reactions at the C5 position of this compound are mechanistically intriguing. Due to the primary nature of the carbon atom bearing the bromine, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. mugberiagangadharmahavidyalaya.ac.insavemyexams.com

However, the presence of the adjacent double bond introduces the possibility of alternative mechanistic pathways. The SN1 (Substitution Nucleophilic Unimolecular) mechanism, which proceeds through a carbocation intermediate, is typically disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation. mugberiagangadharmahavidyalaya.ac.insavemyexams.com Yet, in the case of allylic systems like this compound, the formation of a primary carbocation could be followed by rearrangement to a more stable allylic carbocation. A related compound, 4-chloro-2-methyl-2-pentene, has been shown to form rearranged products when reacting under conditions that favor carbocation formation (solvolysis). pdx.edu This suggests that under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent), this compound could potentially undergo SN1-type reactions with rearrangement. libretexts.org

Furthermore, the allylic nature of the substrate allows for the SN2' (Substitution Nucleophilic Bimolecular with allylic rearrangement) pathway. In this mechanism, the nucleophile attacks the carbon-carbon double bond at the gamma position (C3), leading to a concerted migration of the double bond and expulsion of the leaving group from the alpha position (C5). This would result in a rearranged product. The competition between SN2 and SN2' pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern of the allylic system.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The electron-rich carbon-carbon double bond in this compound is a site of reactivity towards electrophiles. These addition reactions proceed to form more saturated compounds.

Hydrohalogenation and Dihalogenation Reactions

The reaction of this compound with hydrogen halides, such as hydrogen chloride (HCl) or hydrogen bromide (HBr), results in electrophilic addition across the double bond. Following Markovnikov's rule, the hydrogen atom adds to the less substituted carbon of the double bond (C3), and the halide adds to the more substituted carbon (C2). uomustansiriyah.edu.iq For example, the reaction with HBr would yield 3,5-dibromo-2-methylpentane.

Similarly, dihalogenation can be achieved by treating the alkene with a halogen, such as bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄). libretexts.org This reaction proceeds through a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion, resulting in the anti-addition of two bromine atoms across the double bond to form 2,3,5-tribromo-2-methylpentane. libretexts.org

Table 2: Electrophilic Addition Reactions of this compound

| Reagent | Product | Regioselectivity |

|---|---|---|

| HCl | 3-Chloro-5-bromo-2-methylpentane | Markovnikov |

| HBr | 3,5-Dibromo-2-methylpentane | Markovnikov |

| Br₂ in CCl₄ | 2,3,5-Tribromo-2-methylpentane | Anti-addition |

Oxymercuration-Demercuration and Hydroboration-Oxidation Pathways

Oxymercuration-demercuration is a two-step method for the hydration of alkenes that follows Markovnikov's regioselectivity without the occurrence of carbocation rearrangements. wikipedia.orglibretexts.org When applied to this compound, the alkene would first react with mercuric acetate (B1210297) [Hg(OAc)₂] in aqueous solution. masterorganicchemistry.com The water molecule then attacks the more substituted carbon of the mercurinium ion intermediate. wikipedia.org Subsequent reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄) yields the corresponding alcohol, 5-bromo-2-methyl-2-pentanol. masterorganicchemistry.com

In contrast, hydroboration-oxidation provides a route to the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comlibretexts.org The reaction involves the addition of a borane (B79455) reagent (e.g., BH₃ in THF) across the double bond, where the boron atom adds to the less substituted carbon (C3) and the hydrogen adds to the more substituted carbon (C2). masterorganicchemistry.comuomustansiriyah.edu.iq Subsequent oxidation of the organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. masterorganicchemistry.com For this compound, this pathway would lead to the formation of 5-bromo-2-methyl-3-pentanol.

Radical-Mediated Transformations Involving the Bromine Atom

The carbon-bromine bond in this compound can also be involved in radical reactions. One notable transformation is the formation of a Grignard reagent. The terminal bromine atom reacts with magnesium metal to form an organomagnesium halide. This Grignard reagent is a potent nucleophile and can be used to form new carbon-carbon bonds. For example, it can react with electrophiles like diethyl oxalate (B1200264) to produce keto esters, which are precursors in the synthesis of more complex molecules.

Additionally, radical-mediated reactions can be initiated at the allylic position. The bromine atom can be abstracted by a radical initiator, leading to the formation of an allylic radical. This reactive intermediate can then participate in various radical cascade reactions or coupling processes. For instance, radical bromoallylation reactions of C-C unsaturated bonds have been studied, suggesting that the bromine atom in this compound could potentially be involved in such transformations under radical conditions. researchgate.net

Radical Cyclization and Fragmentation Reactions

The carbon-bromine bond in this compound can be homolytically cleaved to generate a 4-methylpent-3-en-1-yl radical. This radical intermediate can undergo several subsequent reactions, including intramolecular cyclization or fragmentation.

In a study investigating the unimolecular reactions of allylic peroxy radicals, the 2-methyl-2-pentenyl radical was generated and its reaction with oxygen was studied. rsc.org The resulting 2-methyl-2-pentenyl-O₂ peroxy radical was found to undergo rapid isomerization. rsc.org The proposed mechanism for the 2-methyl-2-pentenyl-O₂ radical suggests that it can lead to fragmentation products, including acetone. rsc.org Mass spectrometric analysis of this compound shows fragmentation behavior typical for brominated alkenes, involving the loss of a bromine radical.

Radical cyclizations of alkenyl bromides are a powerful tool for constructing cyclic systems. These reactions are often initiated by radical initiators like AIBN in the presence of a reducing agent, though modern methods are increasingly "tin-free". nih.govresearchgate.net In the context of this compound, the generated primary radical could theoretically undergo a 5-exo-trig cyclization to form a (1,1-dimethylcyclobutyl)methyl radical or a less favored 6-endo-trig cyclization to yield a 2,2-dimethylcyclopentyl radical. The viability and product distribution of such cyclizations depend heavily on reaction conditions and the stability of the resulting radical intermediates. While direct examples for this compound are not extensively detailed, studies on related N-alkenyl-7-bromo-substituted systems show that vinyl radical cyclizations can proceed efficiently, yielding mixtures of 6-exo and 7-endo products. acs.org

Atom Transfer Radical Addition (ATRA) Methodologies

Atom Transfer Radical Addition (ATRA) is a method for forming carbon-carbon bonds by adding a radical to an alkene, followed by the transfer of a halogen atom to the resulting radical, propagating the radical chain. Lewis acids can be used to promote these reactions. acs.org

While this compound itself is the product of bromine atom transfer in some syntheses, its alkene moiety can act as a radical acceptor. A relevant study investigated the Lewis acid-promoted ATRA of an α-bromo oxazolidinone amide to various alkenes. acs.org In a reaction with 2-ethyl-1-butene, the Lewis acid catalyst was observed to promote a rearrangement of the starting alkene to 3-methyl-2-pentene, a structural isomer of this compound's carbon backbone. acs.org The subsequent ATRA reaction then proceeded with this rearranged, more thermodynamically stable internal alkene. acs.org This indicates that the trisubstituted double bond system present in this compound is a viable substrate for ATRA reactions, which would proceed by the addition of a radical to the C3 position, generating a tertiary radical at C2 that would then abstract a bromine atom to complete the process.

Table 1: Lewis Acid Effect on ATRA Conversion Data adapted from a study on ATRA with a primary bromide and various alkenes, illustrating the general principle. acs.org

| Lewis Acid | Alkene System | Conversion (%) |

|---|---|---|

| None | Terminal | <10 |

| MgBr₂ | Terminal | 15 |

| Sc(OTf)₃ | Terminal | 81 |

| Yb(OTf)₃ | Terminal | >98 |

| Yb(OTf)₃ | Internal (cis) | >98 |

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound, as a vinyl bromide, is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C5 position. Palladium complexes are most commonly used for these transformations. wikipedia.orglibretexts.org

Suzuki-Miyaura, Heck, and Sonogashira Coupling with Aryl/Vinyl Partners

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides. As a vinyl bromide, this compound is expected to readily couple with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base. The reactivity order generally favors vinyl bromides over aryl bromides, making selective coupling possible in multifunctional molecules. libretexts.org

Heck Reaction: The Heck reaction couples organic halides with alkenes. A significant application involving a derivative of this compound is found in the total synthesis of (±)-curcumene ether. scholaris.cathieme-connect.com In this synthesis, an intramolecular Heck reaction is the key step to create a complex spirocyclic core. scholaris.cathieme-connect.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Vinyl bromides are reactive partners in Sonogashira couplings. libretexts.org The reaction of this compound with a terminal alkyne, such as phenylacetylene, under standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI, amine base) would be expected to yield the corresponding conjugated enyne, 7-methyl-7-octen-5-yne.

Exploration of Palladium- and Nickel-Catalyzed Processes

Palladium-Catalyzed Processes: Palladium is the dominant metal for cross-coupling reactions involving vinyl bromides like this compound. The catalytic cycle for Suzuki-Miyaura, Heck, and Sonogashira reactions typically involves three main steps: oxidative addition of the vinyl bromide to a Pd(0) complex, followed by either transmetalation (Suzuki, Sonogashira) or migratory insertion (Heck), and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst. wikipedia.org The synthesis of (±)-curcumene ether provides a concrete example of a palladium-catalyzed intramolecular Heck reaction. scholaris.cathieme-connect.com

Nickel-Catalyzed Processes: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. nih.gov Nickel complexes are known to catalyze the cross-coupling of aryl and vinyl halides with a variety of partners, including Grignard reagents and organozinc compounds. google.comacs.org While specific examples employing this compound are scarce, the successful nickel-catalyzed coupling of the structurally similar 2-bromo-2-butene (B89217) with alkyl halides demonstrates the feasibility of such transformations. nih.gov These reactions often proceed through a Ni(0)/Ni(II) catalytic cycle, analogous to palladium, but can also involve radical pathways. acs.org

Rearrangement and Cyclization Reactions

The structure of this compound is well-suited for intramolecular reactions to form cyclic compounds, a key strategy in the synthesis of complex natural products.

Intramolecular Cyclization Pathways Leading to Cyclic Structures

The most prominent example of an intramolecular cyclization involving a this compound unit is the synthesis of (±)-curcumene ether. scholaris.cathieme-connect.com In this multi-step synthesis, a precursor molecule is assembled which contains both an aryl iodide and a tethered chain derived from this compound. scholaris.cathieme-connect.com The key step is a palladium-catalyzed intramolecular Heck reaction.

The reaction proceeds via oxidative addition of the palladium catalyst to the aryl iodide, followed by an intramolecular migratory insertion of the tethered alkene (the 2-methyl-2-pentene (B165383) moiety). Subsequent β-hydride elimination forms the spirocyclic product and a palladium-hydride species, which is converted back to the active catalyst by the base. chim.it This reaction successfully creates a challenging quaternary carbon stereocenter. scholaris.canih.gov

Table 2: Key Intramolecular Heck Reaction for (±)-Curcumene Ether Synthesis Data extracted from the synthesis of (±)-curcumene ether. thieme-connect.com

| Reactant | Catalyst | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) |

|---|

This cyclization yielded a mixture of isomeric lactones (12 and 13), which were then converted to the final natural product in subsequent steps. thieme-connect.com This pathway highlights the utility of this compound as a starting material for constructing complex molecular architectures.

Sigmatropic Rearrangements and Their Stereochemical Implications

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma (σ) bond migrates across a conjugated π-electron system in an intramolecular fashion. diva-portal.orgwikipedia.org These reactions are governed by the principles of orbital symmetry, and their stereochemical outcomes are often highly predictable. numberanalytics.com While extensive research exists on sigmatropic rearrangements for various allylic compounds, specific studies detailing these pathways for this compound are not prominent in published literature. However, by applying established mechanistic principles from analogous systems, the potential for this compound to undergo such transformations and the associated stereochemical consequences can be thoroughly analyzed. rsc.orgmdpi.com

The most common types of sigmatropic rearrangements for allylic systems are the rsc.orgrsc.org and rsc.orgwikipedia.org shifts. wikipedia.orglibretexts.org For this compound, a primary allylic bromide, the direct thermal rsc.orgrsc.org-rearrangement is not a viable pathway as the molecule does not possess the required 1,5-diene or allyl vinyl ether framework characteristic of Cope or Claisen rearrangements. wikipedia.orgnumberanalytics.com

More plausible, though requiring prior transformation, are rsc.orgwikipedia.org-sigmatropic rearrangements. These reactions typically involve allylic ylides, sulfoxides, or selenoxides. wikipedia.org For instance, if this compound were used to form an allylic ylide (e.g., an ammonium (B1175870) or sulfonium (B1226848) ylide), a rsc.orgwikipedia.org-rearrangement could be induced. Such a reaction proceeds through a concerted, five-membered, envelope-like transition state, leading to the formation of a new carbon-carbon bond with simultaneous migration of the π-system. diva-portal.orgwikipedia.org

The stereochemical outcome of these rearrangements is a critical aspect, providing a powerful tool for stereoselective synthesis. The geometry of the transition state dictates the final stereochemistry of the product. Generally, for rsc.orgwikipedia.org-sigmatropic rearrangements, the E-alkene precursor favors the formation of the anti diastereomer, while the Z-alkene favors the syn diastereomer. wikipedia.org

A crucial factor influencing the transition state geometry and, consequently, the stereoselectivity for this compound is allylic strain, also known as A¹,³ strain. wikipedia.org This strain arises from steric interactions between substituents at the C1 and C3 positions of the allyl system. In the case of this compound, the two methyl groups on the C2 carbon of the double bond create significant steric hindrance. During a potential rsc.orgwikipedia.org-rearrangement, the molecule would adopt a transition state conformation that minimizes this A¹,³ strain, thereby directing the stereochemical course of the reaction. nih.gov Any group involved in the rearrangement would preferentially occupy a position that avoids steric clash with these bulky methyl groups.

To illustrate these principles, the following table outlines the predicted stereochemical outcomes for a hypothetical rsc.orgwikipedia.org-sigmatropic rearrangement of a derivative of this compound. The predictions are based on the established model where the transition state assembly avoids unfavorable allylic strain.

Table 1: Predicted Stereochemical Outcomes for a Hypothetical rsc.orgwikipedia.org-Sigmatropic Rearrangement

| Substrate Precursor (Derived from this compound) | Rearrangement Type | Key Transition State Feature | Predicted Major Product Stereochemistry |

| (E)-Allylic Ylide | rsc.orgwikipedia.org-Sigmatropic | Exo-conformer favored to minimize A¹,³ strain with gem-dimethyl group. | anti-Diastereomer |

| (Z)-Allylic Ylide | rsc.orgwikipedia.org-Sigmatropic | Endo-conformer favored, but significant steric interaction likely. | syn-Diastereomer |

Note: This table is illustrative and based on established principles of sigmatropic rearrangements and allylic strain. Specific experimental data for this compound is not available in the cited literature.

Strategic Applications of 5 Bromo 2 Methyl 2 Pentene in Complex Molecule Synthesis

Utilization as a Key Intermediate in Natural Product Total Synthesis

The strategic placement of its functional groups makes 5-Bromo-2-methyl-2-pentene a valuable reagent in the total synthesis of various natural products. smolecule.com It provides a reliable five-carbon chain that can be elaborated into more complex structures through reactions like nucleophilic substitution and organometallic coupling.

This compound is frequently employed as a synthetic reagent for the formation of sesquiterpenoids, a class of fifteen-carbon natural products known for their structural diversity and significant biological activities. thermofisher.infishersci.ca These compounds are of great interest in both pharmaceutical and agricultural chemistry. thermofisher.infishersci.ca

A prominent example is its use in the total synthesis of Penifulvin A. chemicalbook.comresearchgate.netwhiterose.ac.uk Penifulvin A is a sesquiterpenoid that possesses a unique and complex dioxa-fenestrane skeleton. thermofisher.infishersci.caclockss.org Research has identified Penifulvin A as a potent insecticide, particularly against the fall armyworm (Spodoptera frugiperda), highlighting the importance of its chemical synthesis for potential agricultural applications.

Table 1: Key Data in the Synthesis of (±)-Curcumene Ether

| Parameter | Details | Source(s) |

| Starting Materials | This compound, 2-amino-5-methylphenol | scbt.comrsc.org |

| Key Transformation | Intramolecular Heck Reaction | scbt.comrsc.org |

| Number of Steps | 9 | scbt.comrsc.org |

| Overall Yield | 7% | scbt.comrsc.org |

| Target Molecule | (±)-Curcumene Ether | scbt.comrsc.org |

While the outline specifies its role as a precursor for Histrionicotoxin (B1235042), a comprehensive review of synthetic literature reveals that the pathways to this complex alkaloid family are diverse and well-documented. whiterose.ac.uk These syntheses often employ other starting materials to construct the characteristic azaspirocyclic core of histrionicotoxins. whiterose.ac.uknih.govlookchem.com A related compound, 5-bromo-1-pentyne, has been documented as an intermediate in the synthesis of DL-histrionicotoxin. sigmaaldrich.com However, a direct and established synthetic route starting from this compound for the histrionicotoxin alkaloids is not prominently featured in the existing body of scientific literature.

Development of Pharmaceutical and Agrochemical Intermediates

This compound is a valuable intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries. Its derivatives have been investigated for a range of biological activities. For instance, certain molecules derived from this structure have demonstrated selective cytotoxicity against cancer cell lines in research settings.

In the agrochemical sector, it serves as a building block for active ingredients. The synthesis of Penifulvin A, a potent insecticide, is a direct application of this compound in developing new crop protection agents. fishersci.ca Furthermore, it can be utilized as an intermediate in the synthesis of various agrochemicals, including certain types of herbicides and fungicides.

Role in the Synthesis of Radiolabeled Compounds (e.g., Geraniol-3-14C)

A significant application of this compound is in the preparation of isotopically labeled compounds for metabolic and biosynthetic research. thermofisher.inclockss.org It is specifically used in the synthesis of Geraniol-3-¹⁴C, a radiolabeled version of the common monoterpene geraniol (B1671447). chemicalbook.comresearchgate.netwhiterose.ac.uk The ¹⁴C label allows researchers to trace the metabolic fate of geraniol and its incorporation into other natural products, such as the vinca (B1221190) alkaloids catharanthine (B190766) and vindoline. The synthesis involves converting this compound into its corresponding Grignard reagent, which then reacts with diethyl oxalate (B1200264) to produce ethyl-2-oxo-6-methyl-5-heptenoate, a direct precursor to Geraniol-3-¹⁴C.

Table 2: Selected Molecules Synthesized Using this compound

| Synthesized Compound | Class | Key Application/Feature | Source(s) |

| Penifulvin A | Sesquiterpenoid | Insecticide with a dioxa-fenestrane structure | thermofisher.inchemicalbook.comclockss.org |

| (±)-Curcumene Ether | Sesquiterpenoid | Complex polycyclic natural product | scbt.comrsc.org |

| Geraniol-3-¹⁴C | Radiolabeled Monoterpene | Tracer for metabolic and biosynthetic studies | chemicalbook.comresearchgate.net |

Contributions to Polymer Chemistry and Materials Science

The bifunctional nature of this compound suggests its potential for applications in polymer chemistry and materials science. The presence of both an alkene group, capable of undergoing polymerization, and a bromine atom, which can be used for initiation or post-polymerization modification, makes it a candidate for creating functional polymers. Incorporating this monomer into a polymer backbone could enhance properties such as thermal stability or introduce sites for further chemical reactions. However, compared to its extensive use in the synthesis of complex organic molecules and natural products, its specific applications and detailed research findings in the field of materials science are less documented in the available literature.

Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Methyl 2 Pentene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the molecular framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra offer the primary insight into the structure of 5-Bromo-2-methyl-2-pentene. The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional type (e.g., sp², sp³, C-Br).

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the proton spectrum shows characteristic signals for the vinylic proton, the two methylene (B1212753) groups, and the two methyl groups. The vinylic proton appears as a triplet downfield due to its position on the double bond. The methylene group adjacent to the bromine atom is deshielded and appears as a triplet, while the other methylene group also presents as a triplet, coupled to both the vinylic proton and the other methylene group. The two methyl groups attached to the double bond are nearly equivalent and appear as a singlet in the upfield region.

The ¹³C NMR spectrum complements this data, showing six distinct signals corresponding to the six carbon atoms in the molecule. The sp² hybridized carbons of the alkene are found in their expected downfield region (δ 110–130 ppm). The carbon atom bonded to the electronegative bromine atom (C5) is shifted downfield, while the methyl carbons appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity | Assignment |

|---|---|---|---|---|

| C1 | ~1.70 | ~17.8 | Singlet (6H) | C(CH₃)₂ |

| C2 | - | ~135.0 | - | C =CH |

| C3 | ~5.30 | ~122.0 | Triplet (1H) | C=CH |

| C4 | ~2.75 | ~38.0 | Quartet (2H) | CH₂-CH₂Br |

Note: Data are representative and may vary slightly based on experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously confirming the complex structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the vinylic proton on C3 and the methylene protons on C4. Another key correlation would be observed between the methylene protons on C4 and the methylene protons on C5, confirming the -CH=CH₂-CH₂-Br connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms they are directly attached to (one-bond ¹J_CH coupling). columbia.edu An HSQC spectrum would definitively link the proton signals to their respective carbon signals in Table 1. For instance, the proton signal at ~5.30 ppm would show a cross-peak with the carbon signal at ~122.0 ppm, assigning both to C3. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). sdsu.edu It is exceptionally powerful for piecing together the carbon skeleton. Key HMBC correlations for this compound would include:

Correlations from the methyl protons (C1) to the sp² carbons C2 and C3.

A correlation from the vinylic proton (C3) to carbon C5.

Correlations from the C4 protons to carbons C2, C3, and C5. These correlations leave no ambiguity in the assignment of the molecular structure. columbia.edu

The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms within a molecule, which is critical for assigning relative stereochemistry. youtube.com While this compound does not have chiral centers, the geometry around the double bond can be confirmed using NOE difference spectroscopy. In a related compound, (Z)-2-bromo-5-phenyl-2-pentene, the stereochemistry was confirmed by observing a 6% NOE enhancement between the vinylic proton and the cis-methyl group upon irradiation. mdpi.org

For this compound, irradiating the vinylic proton at C3 would be expected to produce an NOE enhancement for the nearby methylene protons at C4. Conversely, no significant NOE would be expected between the vinylic proton (C3) and the methyl protons (C1), confirming their spatial separation across the double bond and solidifying the structural assignment.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uzh.ch It is used to confirm the molecular weight and can provide structural clues based on the fragmentation patterns of the molecule. uni-saarland.de

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. nih.gov The mass spectrum of this compound exhibits a characteristic pattern for a bromine-containing compound. Due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the molecular ion appears as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). msu.edu For this compound, these peaks are observed at m/z 162 and 164. nist.gov

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (•Br) or hydrogen bromide (HBr), as well as cleavage of the carbon chain.

Table 2: Characteristic EI-MS Fragmentation of this compound

| m/z | Relative Intensity | Proposed Fragment Ion | Identity |

|---|---|---|---|

| 164 | Moderate | [C₆H₁₁⁸¹Br]⁺ | Molecular Ion (M+2) |

| 162 | Moderate | [C₆H₁₁⁷⁹Br]⁺ | Molecular Ion (M⁺) |

| 83 | High | [C₆H₁₁]⁺ | Loss of •Br |

| 55 | High | [C₄H₇]⁺ | Allylic cation |

Source: Data compiled from NIST Mass Spectrometry Data Center. nist.gov

The most abundant fragment is often the [C₆H₁₁]⁺ cation at m/z 83, resulting from the loss of the bromine radical. The stability of the resulting carbocation drives this fragmentation. Other significant peaks at m/z 55 and 41 correspond to further fragmentation of the alkyl chain, characteristic of alkenes. vaia.com

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places). uni-saarland.de This precision allows for the unambiguous determination of a molecule's elemental formula. uzh.ch

For this compound, the calculated exact mass is 162.00441 Da. nih.govchemsrc.com HRMS analysis would yield a measured mass very close to this value, confirming the elemental composition of C₆H₁₁Br and distinguishing it from any other potential compounds with the same nominal mass but a different atomic makeup. This technique is definitive for confirming the molecular formula of a newly synthesized or isolated compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within this compound.

Infrared (IR) Spectroscopy:

Infrared spectroscopic analysis of this compound shows characteristic absorption bands that confirm its molecular structure. The presence of sp² hybridized carbon-hydrogen bonds associated with the alkene group is indicated by absorption bands in the 3100-3000 cm⁻¹ region. The carbon-carbon double bond (C=C) stretching vibrations are observed in the 1680-1620 cm⁻¹ range, confirming the alkene functionality. Furthermore, C-H bending vibrations for the alkene are found between 995-685 cm⁻¹. The carbon-bromine (C-Br) bond also exhibits a characteristic stretching frequency, which is typically found in the lower frequency region of the spectrum. Attenuated Total Reflectance (ATR) has been utilized to acquire high-quality IR spectral data for this compound.

Raman Spectroscopy:

Complementary to IR spectroscopy, Raman spectra provide further details on the vibrational modes of the molecule. Bio-Rad Laboratories has recorded the FT-Raman spectrum of this compound, sourced from Alfa Aesar, using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed in this compound |

| Alkene C-H Stretch | 3100-3000 | Yes |

| C-C Double Bond Stretch | 1680-1620 | Yes |

| Alkene C-H Bend | 995-685 | Yes |

| C-Br Stretch | 600-500 | Expected |

Computational Chemistry and Molecular Modeling Studies

Computational methods offer a powerful approach to understanding the nuances of molecular structure, reactivity, and energetics that can be challenging to determine experimentally.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of this compound. The presence of the bromine atom and the double bond creates distinct regions of electrophilicity and nucleophilicity within the molecule. The bromine atom can be readily displaced by nucleophiles, making the compound a versatile intermediate in organic synthesis.

Computational models like Density Functional Theory (DFT) can be used to map electrostatic potential surfaces, which help in predicting how the molecule will interact with other reagents. For instance, Frontier Molecular Orbital (FMO) theory can identify the electron-rich π-bond of the C=C as susceptible to electrophilic attack.

Conformational Analysis and Energy Minimization

The flexibility of the pentene chain allows for various conformations of this compound. Conformational analysis aims to identify the most stable spatial arrangements of the atoms. By rotating around the single bonds, different conformers can be generated. Energy minimization calculations, often performed using molecular mechanics or quantum mechanics, can then determine the relative energies of these conformers. The most stable conformation will be the one with the lowest energy. For similar molecules, such as 3-bromo-2-methylpentane, the stability of different conformations viewed through the C2-C3 bond has been studied. studylib.netscribd.com

Transition State Analysis and Reaction Pathway Elucidation

Understanding the mechanisms of reactions involving this compound requires the analysis of transition states and reaction pathways. For example, in nucleophilic substitution reactions where the bromine atom is displaced, or in electrophilic addition reactions across the double bond, computational methods can model the high-energy transition state structures.

By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For related haloalkanes, transition state energies are compared to understand kinetic versus thermodynamic control of reactions. The E2 elimination reaction, for instance, is known to have a transition state where the departing halogen and the abstracted proton are in an anti-periplanar arrangement. libretexts.orglibretexts.org

Prediction of Spectroscopic Parameters

Computational chemistry provides a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation. Theoretical calculations can predict vibrational frequencies (IR and Raman), which, when scaled appropriately, often show good agreement with experimental spectra. This can aid in the assignment of complex spectral features. Similarly, NMR chemical shifts can be calculated to assist in the interpretation of ¹H and ¹³C NMR spectra, providing a comprehensive characterization of the molecular structure.

| Computational Method | Application to this compound | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure, reactivity | Electrostatic potential, orbital energies |

| Molecular Mechanics | Conformational analysis | Stable conformer geometries and energies |

| Ab initio methods | Reaction pathways | Transition state structures, activation energies |

| Time-Dependent DFT (TD-DFT) | Spectroscopic parameters | Vibrational frequencies, NMR chemical shifts |

Future Research Directions and Emerging Trends for 5 Bromo 2 Methyl 2 Pentene

Development of More Sustainable and Environmentally Friendly Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous materials. For 5-Bromo-2-methyl-2-pentene and related haloalkenes, research is increasingly focused on developing synthetic routes that are both efficient and environmentally benign.

Current research in green chemistry for O-alkylation reactions, a related transformation, highlights several promising avenues. mdpi.comresearchgate.net These include the use of solvent-free reaction conditions, which dramatically reduce volatile organic compound (VOC) emissions. mdpi.comresearchgate.net Alternative energy sources such as microwave irradiation and ultrasound are also being explored to shorten reaction times and lower energy consumption compared to conventional heating methods. mdpi.comresearchgate.net For instance, microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes while increasing yields. mdpi.com

Another key area is the use of phase-transfer catalysts (PTC) in aqueous media, which can eliminate the need for organic solvents altogether. mdpi.comresearchgate.net These catalysts facilitate the reaction between water-insoluble organic substrates and water-soluble reagents. The development of such methods for haloalkene synthesis could significantly improve the environmental profile of processes involving compounds like this compound.

Table 1: Comparison of Conventional and Green Synthesis Parameters

| Parameter | Conventional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Solvents | Often uses organic solvents (e.g., DMF, acetone, ethanol) mdpi.com | Solvent-free or water-based systems mdpi.comresearchgate.net |

| Energy Source | Conventional heating (e.g., oil baths) | Microwave irradiation, ultrasound mdpi.com |

| Reaction Time | Hours | Minutes mdpi.com |

| Catalysts | May use stoichiometric and hazardous reagents | Phase-transfer catalysts (PTC), recyclable catalysts mdpi.com |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is a major trend for reactions involving haloalkenes. The goal is to achieve higher reactivity, greater control over product formation (selectivity), and the ability to perform challenging chemical transformations under mild conditions.

For reactions analogous to those involving this compound, such as allylic alkylation and halogenation, asymmetric ion-pairing catalysis is an emerging field. researchgate.net This approach uses chiral catalysts to control the stereochemistry of a reaction, which is crucial in the synthesis of pharmaceuticals. researchgate.net The design of novel catalytic cycles using quaternary ammonium (B1175870) salts as organocatalysts is a key area of this research. researchgate.net

Furthermore, multifunctional catalysts that can facilitate multiple reaction steps in a single pot (tandem catalysis) are gaining attention. ugent.be This strategy improves efficiency by eliminating the need to isolate and purify intermediate products. For haloalkenes, this could involve catalysts that promote both a substitution reaction at the carbon-bromine bond and a subsequent transformation elsewhere in the molecule. Research into metal-free, nitrogen-doped carbon materials as catalysts for reactions like hydrohalogenation also points towards a future with more sustainable and cost-effective catalytic processes. researchgate.net

Expansion of Applications in Chemical Biology and Medicinal Chemistry

Haloalkanes and haloarenes are important starting materials for the synthesis of a wide range of organic compounds, including many with clinical utility. byjus.comncert.nic.in this compound serves as a key building block in the synthesis of complex natural products and their analogs, a role that is expected to expand. thermofisher.infishersci.atchemicalbook.comsmolecule.com It is notably used in the preparation of sesquiterpenoids, a class of compounds known for their diverse biological activities. thermofisher.insmolecule.com

Future research will likely focus on leveraging the reactivity of this compound to create libraries of novel compounds for biological screening. Its structure allows for selective reactions, making it a valuable tool for medicinal chemists. While the misconception that alkyl halides are merely non-specific alkylating agents in biological systems has slowed their adoption, there is a growing recognition of their potential as stable and specific bioactive motifs. nih.gov A number of drugs on the World Health Organization's essential medicines list contain stable alkyl halide motifs. nih.gov

The compound is used to synthesize molecules like Penifulvin A, which has antifungal properties, and Geraniol (B1671447), which is being investigated for various therapeutic applications. smolecule.comsigmaaldrich.com The expansion of these studies could lead to the discovery of new drug candidates derived from this compound.

Table 2: Bioactive Compounds Synthesized Using this compound

| Compound | Class | Reported Biological Relevance | Reference |

|---|---|---|---|

| Penifulvin A | Sesquiterpenoid | Antifungal and insecticidal properties smolecule.com | thermofisher.infishersci.atsmolecule.comsigmaaldrich.com |

| Geraniol-3-14C | Radiolabeled Monoterpene | Used in metabolic studies and fragrance applications; potential anti-cancer agent smolecule.com | thermofisher.infishersci.atsmolecule.comsigmaaldrich.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch flask, is revolutionizing chemical synthesis. rsc.orgmit.edu This technology offers superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous reagents, and allows for easier scaling and automation. mdpi.comvapourtec.com

The integration of this compound into flow chemistry setups is a promising future direction. Reactions that are fast and exothermic, such as those often involving organometallic reagents derived from haloalkanes, are particularly well-suited for flow systems. mdpi.comacs.org Automated flow platforms can be used to rapidly screen different reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for a given transformation, accelerating research and development. vapourtec.com

Furthermore, "telescoped" reaction sequences, where the output of one reactor flows directly into the next for a subsequent reaction, can be implemented. rsc.org This minimizes manual handling and purification steps, leading to more efficient multi-step syntheses of complex molecules starting from simple precursors like this compound. rsc.org

Theoretical and Computational Insights into Undiscovered Reactivity Patterns

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. frontiersin.org For this compound and related haloalkenes, theoretical studies can provide deep insights into reaction mechanisms, transition states, and the factors that control selectivity. nih.gov

Future research will increasingly rely on computational models, such as those based on Density Functional Theory (DFT), to explore reactivity patterns that have not yet been discovered experimentally. up.ac.za These models can predict how the molecule will react with different reagents and under various conditions, guiding the design of new experiments and saving significant laboratory time and resources. nih.govup.ac.za For instance, computational studies can elucidate the subtle electronic and steric effects that govern whether a reaction proceeds via substitution or elimination.

Q & A

Q. What are the common laboratory synthesis routes for 5-Bromo-2-methyl-2-pentene, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via elimination reactions using precursors like 2-Bromo-2-methylpentane. A strong bulky base (e.g., potassium tert-butoxide, KOtBu) in a polar aprotic solvent (e.g., THF) promotes E2 elimination, yielding this compound as the major product due to Zaitsev's rule . Key optimization steps include:

- Temperature : Elevated temperatures (60–80°C) favor elimination over substitution.

- Base Strength : Bulky bases minimize steric hindrance at the β-hydrogen.

- Purification : Distillation under reduced pressure isolates the volatile alkene .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for alkene proton signals at δ 4.8–5.5 ppm (doublet or multiplet). The methyl groups adjacent to the double bond appear as singlets near δ 1.6–1.8 ppm.

- ¹³C NMR : The sp² carbons resonate at δ 110–130 ppm, while bromine deshields adjacent carbons .

- GC-MS : Confirms molecular ion peaks (m/z ≈ 178 for C₆H₁₁Br) and fragmentation patterns .

- IR Spectroscopy : Absence of C-Br stretch (~500–600 cm⁻¹) indicates successful elimination; C=C stretch appears near 1640 cm⁻¹ .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity compared to less-substituted bromoalkanes?

- Methodological Answer : The methyl groups adjacent to the bromine atom create steric hindrance, favoring elimination (E2) over substitution (SN2). Comparative studies show:

- Reactivity in SN2 : <5% yield with NaOEt due to hindered backside attack.

- Reactivity in E2 : >80% yield with KOtBu, as bulky bases abstract β-hydrogens efficiently .

Table 1 : Reactivity Comparison

| Compound | SN2 Yield (%) | E2 Yield (%) |

|---|---|---|

| This compound | <5 | >80 |

| 1-Bromopentane | ~70 | ~20 |

Q. What strategies mitigate challenges in isolating this compound due to its volatility and stability?

- Methodological Answer :

Q. How can computational modeling predict the regioselectivity of elimination reactions forming this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict Zaitsev vs. Hofmann products. Key steps:

Q. Why do studies report conflicting ratios of elimination to substitution products, and how can these discrepancies be resolved?

- Methodological Answer : Discrepancies arise from variations in:

- Base Solubility : Poorly dissolved bases favor elimination.

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize SN2 transition states.

Resolution : Standardize conditions (e.g., 1:1 THF/tert-butanol for consistent base solubility) and use in situ monitoring (e.g., FTIR) to track product ratios .

Q. What role does this compound play in photochemical reaction studies?

- Methodological Answer : The compound’s UV absorption profile (σ ≈ 1 × 10⁻²⁰ cm² at 254 nm) makes it a candidate for studying alkene photoisomerization or radical bromination. Time-resolved spectroscopy tracks intermediates like bromine radicals under controlled irradiation .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.